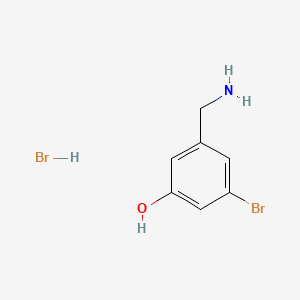![molecular formula C10H12F3NO3 B13503367 3-(2,2,2-Trifluoroacetamido)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13503367.png)
3-(2,2,2-Trifluoroacetamido)bicyclo[2.2.1]heptane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2,2-Trifluoroacetamido)bicyclo[221]heptane-2-carboxylic acid is a synthetic organic compound characterized by its unique bicyclic structure and the presence of a trifluoroacetamido group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoroacetamido)bicyclo[2.2.1]heptane-2-carboxylic acid typically involves the following steps:
Formation of the bicyclic core: The bicyclo[2.2.1]heptane structure is often synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic system.
Introduction of the carboxylic acid group: This can be achieved through various methods, such as oxidation of an alcohol group or hydrolysis of an ester.
Attachment of the trifluoroacetamido group: This step usually involves the reaction of the bicyclic carboxylic acid with trifluoroacetic anhydride and an amine to form the trifluoroacetamido derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,2,2-Trifluoroacetamido)bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The trifluoroacetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-(2,2,2-Trifluoroacetamido)bicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a useful probe for studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(2,2,2-Trifluoroacetamido)bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoroacetamido group can enhance binding affinity and specificity, while the bicyclic structure provides rigidity and stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]heptane-2-carboxylic acid: This compound lacks the trifluoroacetamido group but shares the same bicyclic core.
2-Norbornanecarboxylic acid: Another compound with a similar bicyclic structure but different functional groups.
Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester: A methyl ester derivative of the bicyclic carboxylic acid.
Uniqueness
3-(2,2,2-Trifluoroacetamido)bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to the presence of the trifluoroacetamido group, which imparts distinct chemical properties such as increased lipophilicity and enhanced binding interactions. This makes it particularly valuable in applications requiring high specificity and stability.
Eigenschaften
Molekularformel |
C10H12F3NO3 |
|---|---|
Molekulargewicht |
251.20 g/mol |
IUPAC-Name |
3-[(2,2,2-trifluoroacetyl)amino]bicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C10H12F3NO3/c11-10(12,13)9(17)14-7-5-2-1-4(3-5)6(7)8(15)16/h4-7H,1-3H2,(H,14,17)(H,15,16) |
InChI-Schlüssel |
GVTQCJDOKICEOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1C(C2NC(=O)C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2,5-Difluorophenyl)methylidene]hydroxylamine](/img/structure/B13503291.png)
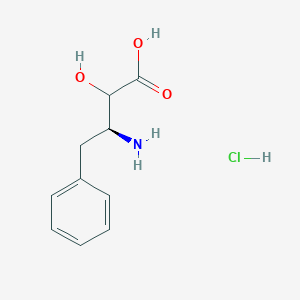


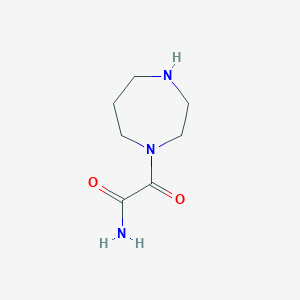

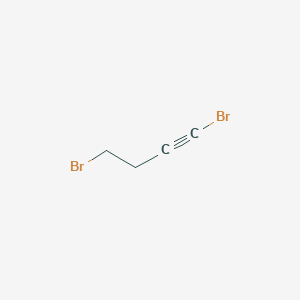
![4-(4-{[(Tert-butoxy)carbonyl]amino}phenoxy)pyridine-2-carboxylic acid](/img/structure/B13503331.png)
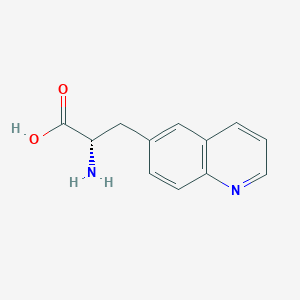
![Tert-butyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B13503345.png)

![8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B13503357.png)

